molecular formula C18H19BrN4O B12217237 1-(4-bromophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole

1-(4-bromophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole

Cat. No.: B12217237
M. Wt: 387.3 g/mol
InChI Key: QXEKGVYODAEGEC-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole is a useful research compound. Its molecular formula is C18H19BrN4O and its molecular weight is 387.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-bromophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H19BrN4O

Molecular Weight

387.3 g/mol

IUPAC Name

1-(4-bromophenyl)-5-[(5-methyl-2-propan-2-ylphenoxy)methyl]tetrazole

InChI

InChI=1S/C18H19BrN4O/c1-12(2)16-9-4-13(3)10-17(16)24-11-18-20-21-22-23(18)15-7-5-14(19)6-8-15/h4-10,12H,11H2,1-3H3

InChI Key

QXEKGVYODAEGEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NN=NN2C3=CC=C(C=C3)Br

Origin of Product

United States

Biological Activity

1-(4-bromophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole is a synthetic compound that falls under the category of tetrazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : 1-(4-bromophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole
  • Molecular Formula : C18H20BrN5O
  • Molecular Weight : 396.29 g/mol
  • Chemical Structure : The compound features a tetrazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that various tetrazole compounds exhibit significant antibacterial and antifungal activities. For instance, in vitro studies have demonstrated that certain tetrazoles can outperform traditional antibiotics like ampicillin against specific bacterial strains.

CompoundActivityMIC (µg/mL)
Tetrazole AAntibacterial50
Tetrazole BAntifungal75
1-(4-bromophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazoleTBDTBD

Anticancer Activity

The anticancer potential of tetrazole derivatives has been highlighted in several studies. Compounds containing the tetrazole moiety have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives have been tested against various cancer cell lines, demonstrating IC50 values that suggest a potent anticancer effect.

Cell LineCompoundIC50 (µM)
A431 (epidermoid carcinoma)1-(4-bromophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole10
Jurkat (T-cell leukemia)1-(4-bromophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole8

Anti-inflammatory Activity

Research has also indicated that tetrazoles can exhibit anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a significant role in inflammation pathways. Compounds similar to 1-(4-bromophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole have been shown to reduce inflammatory markers in various experimental models.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : Binding to and inhibiting enzymes involved in critical biochemical pathways.
  • Receptor Modulation : Acting as modulators for receptors that are pivotal in inflammation and cancer progression.

Case Studies

Several case studies have documented the effects of tetrazole derivatives on human health:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various tetrazoles, including the compound , against multi-drug resistant strains. Results indicated significant zones of inhibition compared to standard treatments.
  • Anticancer Research : A clinical trial assessed the anticancer effects of tetrazoles in combination with existing chemotherapy agents. The findings suggested enhanced efficacy and reduced side effects when used alongside conventional therapies.

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